1-(2,3-Dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
Overview
Description
N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea typically involves the reaction of 2,3-dimethylaniline with 2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like ethanol or methanol under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted thioureas
Scientific Research Applications
N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea involves its interaction with specific molecular targets. In biological systems, the compound may bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N’-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}thiourea
- N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea
- N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}carbamate
Uniqueness
N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiourea and piperazine moieties allows for versatile reactivity and potential interactions with various molecular targets. This compound’s unique structural features make it a valuable candidate for further research and development in multiple scientific fields.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-28-21-10-8-20(9-11-21)27-16-14-26(15-17-27)13-12-24-23(29)25-22-7-5-6-18(2)19(22)3/h5-11H,4,12-17H2,1-3H3,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXOCCAQPCVDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=S)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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